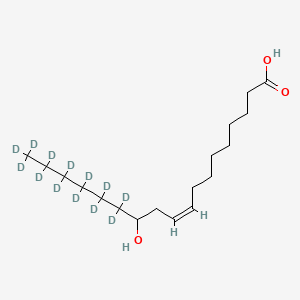

rac Ricinoleic Acid-d13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac Ricinoleic Acid-d13 is a polyunsaturated fatty acid found primarily in castor oil. It is an isotopic analogue of rac Ricinoleic Acid, which is known for its various therapeutic properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects . The molecular formula of this compound is C18H21D13O3, and it has a molecular weight of 311.54 .

Vorbereitungsmethoden

Rac Ricinoleic Acid-d13 can be synthesized through the hydrolysis of castor oil, which contains approximately 90% ricinoleic acid . The hydrolysis process can be catalyzed by acids, bases, or enzymes. Enzymatic hydrolysis using lipase, such as Lipozyme TLIM, is preferred due to its efficiency and environmentally friendly nature . The optimized reaction conditions for enzymatic hydrolysis include a temperature of 41.3°C, an enzyme load of 8.9%, a hydrolysis time of 39.2 hours, and a 40:1 molar ratio of water to oil .

Analyse Chemischer Reaktionen

Rac Ricinoleic Acid-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield products like 12-keto-9-octadecenoic acid, while reduction can produce 12-hydroxy-9-octadecenoic acid .

Wissenschaftliche Forschungsanwendungen

Rac Ricinoleic Acid-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, it is used to study the structure and function of proteins and enzymes. In physiology, it helps in understanding the effects of fatty acids on cell membrane function. In pharmacology, it is employed to investigate the effects of drugs on the body. Additionally, this compound has potential therapeutic applications due to its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties.

Wirkmechanismus

The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. it is believed to exert its effects by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, this compound may modulate the expression of certain genes involved in cell proliferation and apoptosis. It also interacts with molecular targets like cannabinoid receptors and transient receptor potential cation channel subfamily V member 1 .

Vergleich Mit ähnlichen Verbindungen

Rac Ricinoleic Acid-d13 is similar to other isotopic analogues of ricinoleic acid, such as rac 12-Hydroxy-9-octadecenoic Acid-d13, rac Edenor Ri 90-d13, and rac Nouracid CS 80-d13. These compounds share similar therapeutic properties and applications. this compound is unique due to its specific isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of metabolic pathways.

Eigenschaften

Molekularformel |

C18H34O3 |

|---|---|

Molekulargewicht |

311.5 g/mol |

IUPAC-Name |

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-/i1D3,2D2,3D2,4D2,11D2,14D2 |

InChI-Schlüssel |

WBHHMMIMDMUBKC-WZONEWBWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C/C=C\CCCCCCCC(=O)O)O |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)